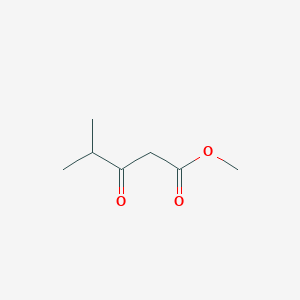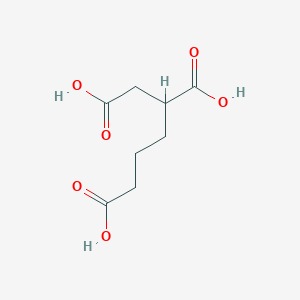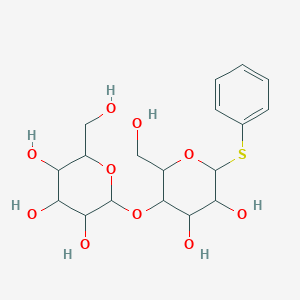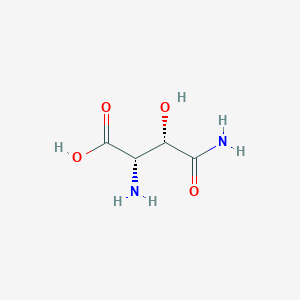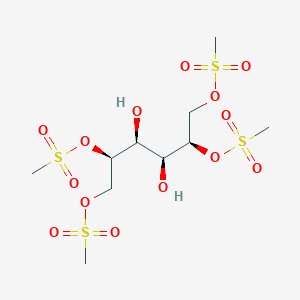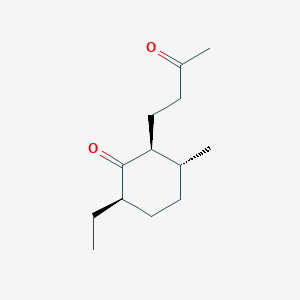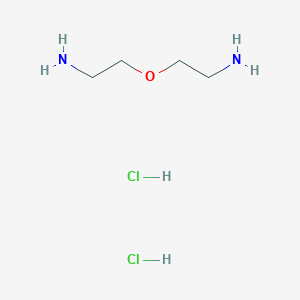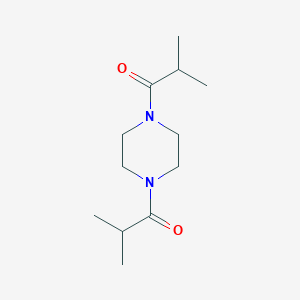
Piperazine, 1,4-diisobutyryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-diisobutyryl- is a chemical compound that belongs to the piperazine family. It is a versatile molecule that finds its application in various scientific research fields. The compound is synthesized through a well-defined method and has significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
The versatility of Piperazine, 1,4-diisobutyryl- makes it an important molecule in various scientific research fields. The compound finds its application in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in various organic reactions. Furthermore, it finds its application in the field of biochemistry, where it is used to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-diisobutyryl- is not well understood. However, it is believed that the compound interacts with proteins and enzymes, leading to changes in their structure and function. The compound may also interact with DNA and RNA, leading to changes in gene expression.
Biochemische Und Physiologische Effekte
Piperazine, 1,4-diisobutyryl- has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria. It also has antifungal properties. Furthermore, the compound has been shown to modulate the activity of various enzymes, including proteases and kinases.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-diisobutyryl- has several advantages and limitations for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Furthermore, the compound has a wide range of applications in various scientific research fields. However, the compound has limited solubility in water, which may limit its application in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1,4-diisobutyryl-. One possible direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a drug candidate for various diseases. Furthermore, the compound can be used as a building block for the synthesis of new organic molecules with potential applications in various fields.
Conclusion:
In conclusion, Piperazine, 1,4-diisobutyryl- is a versatile molecule that finds its application in various scientific research fields. The compound is synthesized through a well-defined method and has significant biochemical and physiological effects. Although the mechanism of action of the compound is not well understood, it has a wide range of applications in various scientific research fields. Further research is needed to explore the full potential of Piperazine, 1,4-diisobutyryl-.
Synthesemethoden
Piperazine, 1,4-diisobutyryl- is synthesized through a well-defined method. The synthesis involves the reaction of piperazine with isobutyryl chloride in the presence of a base. The reaction leads to the formation of 1,4-diisobutyrylpiperazine. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
CAS-Nummer |
18940-58-4 |
|---|---|
Produktname |
Piperazine, 1,4-diisobutyryl- |
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2-methyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-5-7-14(8-6-13)12(16)10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
RHJOHGKHWICERH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
Andere CAS-Nummern |
18940-58-4 |
Synonyme |
1,4-bis(2-Methyl-1-oxopropyl)-piperazine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



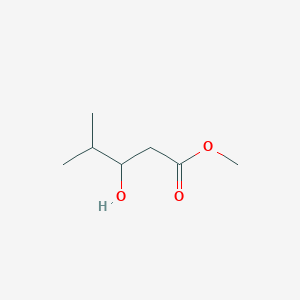
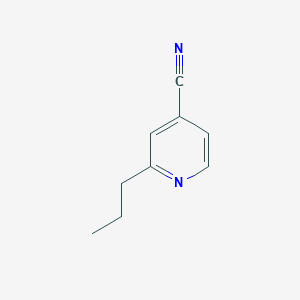
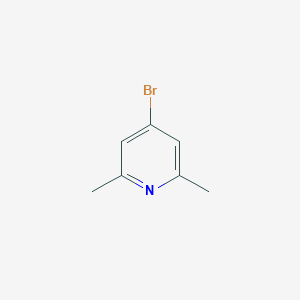
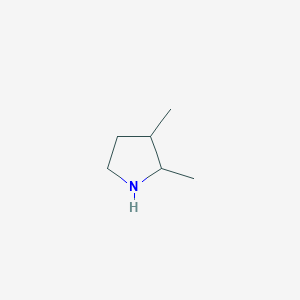
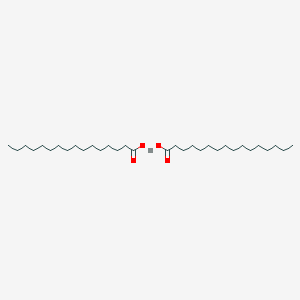
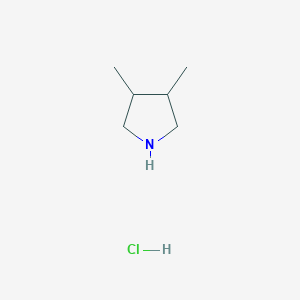
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
